{1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methanol
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Overview
Description
{1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methanol is a compound that features a piperidine ring substituted with a trifluoromethyl group on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as Selectfluor® or trifluoroacetic acid.
Coupling with Pyridine: The pyridine ring is then coupled with the piperidine ring through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science applications due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperidine ring provides structural stability. This compound may modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidinones and spiropiperidines share structural similarities with {1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methanol.
Fluorinated Pyridines: Compounds like 2-, 3-, and 4-fluoropyridines also exhibit similar properties due to the presence of fluorine atoms.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug design and other applications.
Properties
IUPAC Name |
[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)11-7-10(1-4-16-11)17-5-2-9(8-18)3-6-17/h1,4,7,9,18H,2-3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKRLIGGFSVPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC(=NC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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